(4-phenylphenyl) 4-nonoxybenzoate
Description
(4-Phenylphenyl) 4-nonoxybenzoate is an ester derivative of 4-nonoxybenzoic acid and 4-phenylphenol. Structurally, it features a benzoate core substituted with a nonyloxy (C₉H₁₉O-) group at the 4-position, esterified to a biphenyl (4-phenylphenyl) moiety.
Properties
CAS No. |
62418-49-9 |
|---|---|
Molecular Formula |
C28H32O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(4-phenylphenyl) 4-nonoxybenzoate |
InChI |
InChI=1S/C28H32O3/c1-2-3-4-5-6-7-11-22-30-26-18-16-25(17-19-26)28(29)31-27-20-14-24(15-21-27)23-12-9-8-10-13-23/h8-10,12-21H,2-7,11,22H2,1H3 |
InChI Key |
PSZXUNJOCVDBLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenylphenyl) 4-nonoxybenzoate typically involves the esterification of 4-nonoxybenzoic acid with 4-phenylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
(4-phenylphenyl) 4-nonoxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and phenols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(4-phenylphenyl) 4-nonoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of liquid crystals and other advanced materials
Mechanism of Action
The mechanism of action of (4-phenylphenyl) 4-nonoxybenzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The aromatic rings facilitate π-π interactions with aromatic amino acids in proteins, while the ester group can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Key Comparisons :
| Compound Name | Substituents | Electronic Effects | Hydrophobicity Trend |
|---|---|---|---|
| (4-Phenylphenyl) 4-nonoxybenzoate | Nonyloxy, biphenyl | Electron-donating (alkyl) | Highest |
| 4-(Hexyloxy)phenyl 4-pentylbenzoate | Hexyloxy, pentyl | Electron-donating | Moderate |
| (4-Chlorophenyl) 4-nitrobenzoate | Chloro, nitro | Electron-withdrawing | Low |
| [4-(4-Nitrophenyl)phenyl] benzoate | Nitro, biphenyl | Electron-withdrawing | Moderate |
The nonyloxy group’s electron-donating nature increases electron density on the aromatic ring, contrasting with electron-withdrawing groups (e.g., nitro, cyano) in analogs like (4-chlorophenyl) 4-nitrobenzoate, which reduce electron density and alter reactivity .
Molecular Weight and logP Trends
Longer alkyl chains and aromatic systems elevate molecular weight (MW) and octanol-water partition coefficients (logP):
| Compound Name | Molecular Formula | MW (g/mol) | logP (Estimated) |
|---|---|---|---|
| This compound | C₂₈H₃₂O₃ | 416.55 | ~6.0* |
| 4-(Hexyloxy)phenyl 4-pentylbenzoate | C₂₄H₃₀O₃ | 366.50 | ~5.2 |
| 4-Cyanophenyl 4-hexylbenzoate | C₂₀H₂₁NO₂ | 307.39 | ~3.8 |
| (4-Chlorophenyl) 4-nitrobenzoate | C₁₃H₈ClNO₄ | 277.66 | ~2.5 |
*Estimated based on substituent contributions: Nonyloxy increases logP significantly compared to shorter chains (e.g., hexyloxy in ) or polar groups (e.g., cyano in ).
Application-Specific Performance
- Materials Science: Biphenyl-containing analogs, such as N-(4-bromophenyl)-4-phenyl-N-(4-phenylphenyl)aniline, are critical in OLEDs due to their stable π-conjugated systems .
- Biological Activity: Quinoline derivatives with biphenyl groups exhibit anti-inflammatory and antimicrobial properties , though direct evidence for this compound is lacking.
- Solvent Interactions: Host-guest association constants (Kf) in supercritical CO₂ (scCO₂) for phosphine analogs highlight the role of polarity; the main compound’s nonyloxy group may enhance solubility in scCO₂ compared to polar solvents .
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